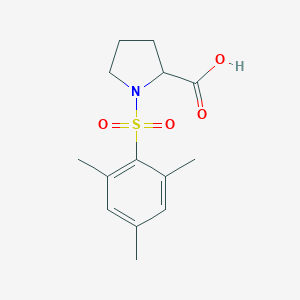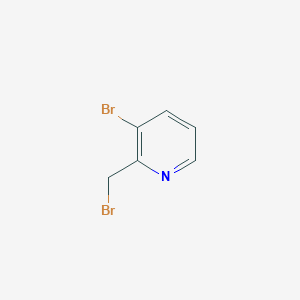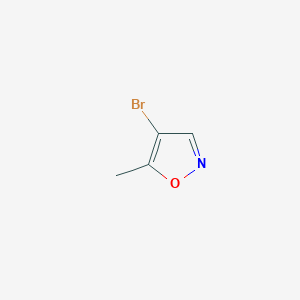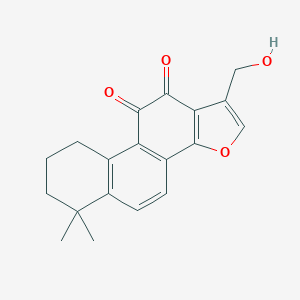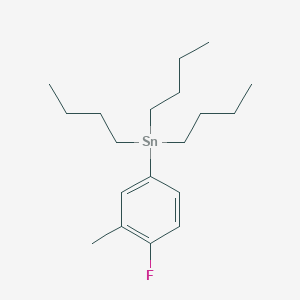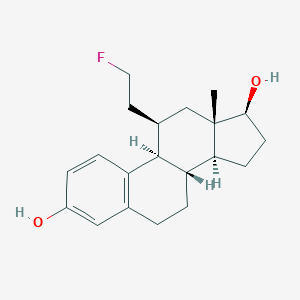
11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-diol, also known as 2-Fluoroestradiol (2-FE), is a synthetic estrogen compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential use in treating various diseases.
Mecanismo De Acción
11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol binds to estrogen receptors in a similar manner to natural estradiol, leading to the activation of various signaling pathways. However, due to its structural modifications, 11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol has a higher binding affinity for estrogen receptors, leading to a more potent effect.
Efectos Bioquímicos Y Fisiológicos
11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol has been shown to have similar effects to natural estradiol, including the stimulation of cell growth and proliferation in estrogen receptor-positive breast cancer cells. However, 11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol has also been shown to have bone-building effects, making it a potential treatment for osteoporosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol in lab experiments include its high binding affinity for estrogen receptors, making it a potent tool for studying estrogen-related diseases. Additionally, its bone-building effects make it a useful tool for studying osteoporosis. However, the limitations include its synthetic nature, which may limit its use in certain experiments.
Direcciones Futuras
For the study of 11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol include its potential use in the treatment of breast cancer and osteoporosis. Additionally, further studies are needed to determine its safety and efficacy in humans. Furthermore, its potential use in other estrogen-related disorders, such as endometriosis and uterine fibroids, should also be explored.
Conclusion:
In conclusion, 11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol is a synthetic estrogen compound that has gained significant attention in recent years due to its potential applications in scientific research. Its high binding affinity for estrogen receptors and bone-building effects make it a useful tool for studying estrogen-related diseases. Further studies are needed to determine its safety and efficacy in humans and its potential use in the treatment of other estrogen-related disorders.
Métodos De Síntesis
The synthesis of 11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol has been achieved using various methods, including the reaction of 2-fluoroethanol with estrone in the presence of a Lewis acid catalyst, and the reduction of 2-fluoro-17β-estradiol using sodium borohydride. The latter method is preferred due to its higher yield and purity.
Aplicaciones Científicas De Investigación
11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol has been studied for its potential use in treating breast cancer, osteoporosis, and other estrogen-related disorders. It has been shown to have a higher binding affinity for estrogen receptors than natural estradiol, making it a potential candidate for the treatment of estrogen receptor-positive breast cancer. Additionally, 11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol has been shown to have bone-building effects, making it a potential treatment for osteoporosis.
Propiedades
Número CAS |
129000-35-7 |
|---|---|
Nombre del producto |
11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-diol |
Fórmula molecular |
C20H27FO2 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H27FO2/c1-20-11-13(8-9-21)19-15-5-3-14(22)10-12(15)2-4-16(19)17(20)6-7-18(20)23/h3,5,10,13,16-19,22-23H,2,4,6-9,11H2,1H3/t13-,16-,17-,18-,19+,20-/m0/s1 |
Clave InChI |
MNDCNBSELADRIV-ZFRJDGDFSA-N |
SMILES isomérico |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O)CCF |
SMILES |
CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)CCF |
SMILES canónico |
CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)CCF |
Sinónimos |
11-(2-fluoroethyl)estra-1,3,5(10)-triene-3,17-diol 11-(2-fluoroethyl)estradiol FETS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B152542.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)
![3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B152545.png)

![3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B152556.png)
